molecular formula C13H19NO B117933 Cyclopentyl-(3-methoxy-benzyl)-amine CAS No. 147724-24-1

Cyclopentyl-(3-methoxy-benzyl)-amine

Cat. No. B117933
M. Wt: 205.3 g/mol
InChI Key: LGUBODKVEXFVAU-UHFFFAOYSA-N
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Description

Cyclopentyl-(3-methoxy-benzyl)-amine is a compound that contains a cyclopentyl group, a methoxybenzyl group, and an amine group. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves the Williamson Ether Synthesis, where the alcohol is deprotonated and subsequently reacts with benzyl bromide23. However, specific synthesis methods for Cyclopentyl-(3-methoxy-benzyl)-amine are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of Cyclopentyl-(3-methoxy-benzyl)-amine is not readily available in the literature. However, similar compounds often have a benzyl ether structure2.



Chemical Reactions Analysis

The chemical reactions involving Cyclopentyl-(3-methoxy-benzyl)-amine are not well-documented. However, benzyl ethers, which are structurally similar, can undergo various reactions such as oxidation, reduction, and deprotection2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(3-methoxy-benzyl)-amine are not readily available in the literature.


Scientific Research Applications

Nonlinear Optical Applications

  • Scientific Field : Materials Science
  • Application Summary : The methoxybenzyl group is part of a co-crystal used for third harmonic nonlinear optical applications . This co-crystal has been grown by slow evaporation method using ethanol solvent .
  • Methods of Application : The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
  • Results or Outcomes : The polarizability and first-order hyperpolarizability of the molecule in the co-crystal obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Antibacterial Studies

  • Scientific Field : Microbiology
  • Application Summary : 4-Hydroxy-3-methoxy-benzyl alcohol, a compound containing the methoxybenzyl group, has been synthesized and characterized for its antibacterial properties .
  • Methods of Application : The synthesis and characterization were carried out using microbial transformation (via whole cells of Baker’s Yeast in their free as well as immobilized form in mixtures of glycerol and water) .
  • Results or Outcomes : Both the aromatic alcohols are found to be potential bioactive material against pathogenic bacteria .

Nonlinear Optical Applications of Co-crystals

  • Scientific Field : Materials Science
  • Application Summary : A co-crystal containing 4-hydroxy-3-methoxybenzaldehyde (vanillin) has been studied for third harmonic nonlinear optical applications .
  • Methods of Application : The co-crystal was grown by slow evaporation technique and subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
  • Results or Outcomes : The polarizability and first-order hyperpolarizability of the molecule in the co-crystal obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Structure Determination of Methoxy Derivatives

  • Scientific Field : Crystallography
  • Application Summary : Structure determination of methoxy derivatives of benzyl bromide has been carried out .
  • Methods of Application : The structure was determined from laboratory powder X-ray diffraction data using the direct-space Genetic Algorithm technique for structure solution followed by Rietveld refinement .
  • Results or Outcomes : The study provided detailed structural properties of the methoxy derivatives .

Flavoring Ingredients Production

  • Scientific Field : Food Science
  • Application Summary : 4-hydroxy-3-methoxy-benzyl alcohol (Vanillyl alcohol), a compound containing the methoxybenzyl group, is used for the production of flavoring ingredients .
  • Methods of Application : The compound is typically synthesized and then added to food products to enhance their flavor .
  • Results or Outcomes : The addition of this compound can significantly enhance the flavor profile of various food products .

Chemical Communication System of Insects

  • Scientific Field : Entomology
  • Application Summary : 4-hydroxy-3-methoxy-benzyl alcohol (Vanillyl alcohol) is also used in the chemical communication system of insects .
  • Methods of Application : The compound is typically synthesized and then used in studies to understand insect communication .
  • Results or Outcomes : These studies can provide valuable insights into insect behavior and communication .

Safety And Hazards

The safety and hazards associated with Cyclopentyl-(3-methoxy-benzyl)-amine are not readily available in the literature. However, similar compounds, such as 4-Methoxybenzyl alcohol and 4-Hydroxy-3-methoxybenzyl alcohol, can cause skin irritation, allergic skin reactions, and serious eye damage56.


Future Directions

The future directions for research on Cyclopentyl-(3-methoxy-benzyl)-amine are not readily available in the literature. However, similar compounds are often used as building blocks in organic synthesis3, suggesting potential applications in the synthesis of complex organic molecules.


properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUBODKVEXFVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354518
Record name N-[(3-Methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]cyclopentanamine

CAS RN

147724-24-1
Record name N-[(3-Methoxyphenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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